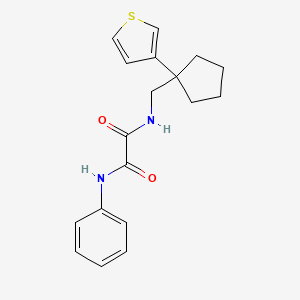

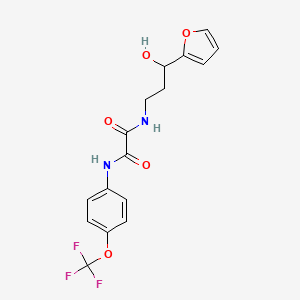

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

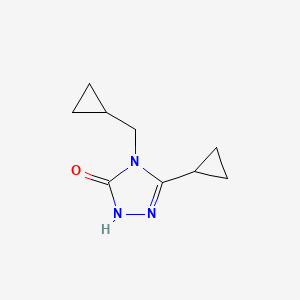

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone, also known as AZD-8055, is a small-molecule inhibitor of mammalian target of rapamycin (mTOR). mTOR is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Overactivation of mTOR has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, mTOR inhibitors like AZD-8055 have emerged as promising therapeutic agents for these diseases.

Applications De Recherche Scientifique

Antibiotics and Medicinal Chemistry

The 2-azetidinone ring system, commonly referred to as β-lactam , plays a pivotal role in antibiotics. Notably, penicillins, cephalosporins, carbapenems, and other broad-spectrum β-lactam antibiotics owe their efficacy to this ring structure . Researchers have explored novel derivatives of β-lactams, including 2-azetidinones, as potential therapeutic agents. Investigating the pharmacological activity of 3-pyrrole-substituted 2-azetidinones could lead to new antibiotics or antimicrobial agents.

Green Synthesis and Catalysis

The synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation represents a green and practical method . This approach allows for the introduction of various substituents at both the N-1 and C-4 positions of the 2-azetidinone ring. The rapidity and excellent yields observed in this reaction are attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation.

Organic Synthesis and Building Blocks

Beyond antibiotics, 2-azetidinones serve as versatile building blocks in organic synthesis. Researchers have employed them as part of the β-lactam synthon method to construct complex molecules . By exploring the reactivity of 3-pyrrole-substituted 2-azetidinones, scientists can expand their toolbox for creating diverse chemical entities.

Aggregation-Induced Emission Enhancement (AIEE)

While not directly related to the compound itself, pyrrolo[1,2-a]pyrimidines (synthetic applications of NH-pyrroles) exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . Researchers might explore similar phenomena in 3-pyrrole-substituted 2-azetidinones.

Propriétés

IUPAC Name |

(3-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12-4-2-5-13(8-12)16(19)18-10-15(11-18)20-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFWNOUFESOLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2466262.png)

![2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2466274.png)

![N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466275.png)